molecular formula C16H11N5O3 B3142141 6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 499197-56-7

6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B3142141
CAS RN: 499197-56-7
M. Wt: 321.29
InChI Key: GKXMFHXUVRGMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione” is a complex organic molecule. It contains several functional groups including a furyl group (a furan ring), an imino group (=NH), a phenyl group (a benzene ring), and a diazaquinazoline group (a bicyclic structure with two nitrogen atoms). The “2,8-dione” indicates the presence of two carbonyl groups (=O) at the 2nd and 8th positions of the diazaquinazoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furyl and phenyl groups are aromatic, contributing to the compound’s stability. The diazaquinazoline group is a bicyclic structure which could add rigidity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imino group could potentially undergo reactions such as hydrolysis or condensation. The carbonyl groups might be susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Organic Synthesis and Green Chemistry

The expertise of synthetic organic chemistry has been pivotal in converting biomass to fuels, chemicals, and materials. The compound’s furanic platform provides an excellent starting point for sustainable synthesis. Researchers have explored using biomass-derived furfurals (such as furfural and 5-(hydroxymethyl)furfural) to synthesize biofuels and renewable chemicals . By adhering to green chemistry principles, catalytic processes can be employed under environmentally acceptable conditions.

Biofuel Production

The compound’s furan ring structure makes it a potential precursor for biofuel production. Researchers have investigated its conversion into biofuels like furfuryl alcohol, which can be used as a fuel additive or solvent. Additionally, derivatives of furfural have been explored as potential biofuel candidates .

Heterocyclic Synthesis

The aldehyde group in 6-(2-furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (let’s call it FIDQ) can be condensed with amines to form nitrogen-containing heterocycles. For instance, the reaction of FIDQ with 2-aminobenzenethiol yields 2-[5-(hydroxymethyl)-2-furyl]-benzothiazole (HMFBT), which exhibits promising biological activities .

Urease Inhibition

Certain derivatives of FIDQ, such as 1-phenyl-3-[5-(2’,5’-dichlorophenyl)-2-furyl]-2-propen-1-one, have demonstrated potent urease inhibitory activity. Urease inhibitors are relevant in medical research, particularly for conditions related to urea metabolism .

Retinal Ischemia Research

Retinal ischemia, caused by insufficient blood supply to the retina, leads to impaired vision. Inflammatory mediators play a crucial role in this condition. FIDQ derivatives may be explored for their potential anti-inflammatory effects in retinal ischemia .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or catalyst), it’s difficult to predict the mechanism of action. If used as a drug, the compound’s mechanism would depend on its interactions with biological molecules .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

4-amino-6-(furan-2-yl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c17-13-11-12(15(22)20-14(18-11)10-7-4-8-24-10)19-16(23)21(13)9-5-2-1-3-6-9/h1-8H,17H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMFHXUVRGMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Reactant of Route 2
Reactant of Route 2
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Reactant of Route 3
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Reactant of Route 4
Reactant of Route 4
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Reactant of Route 5
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Reactant of Route 6
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.